Acrylic anhydride

Beschreibung

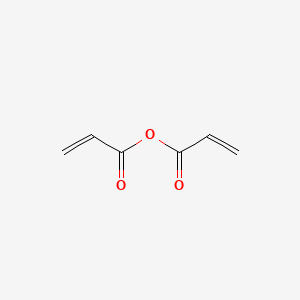

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enoyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOQCYCJMAIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-00-2 | |

| Record name | 2-Propenoic acid, anhydride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70942685 | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-76-5, 61932-59-0 | |

| Record name | Acrylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acryloxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acrylic Anhydride: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of acrylic anhydride (CAS No. 2051-76-5), a highly reactive organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, reactivity, and key applications of this versatile reagent, grounding its claims in established scientific literature.

Introduction and Strategic Importance

This compound, systematically named prop-2-enoyl prop-2-enoate, is the symmetrical anhydride of acrylic acid.[2][3] Its structure is characterized by two acryloyl groups linked by a central oxygen atom.[3] This configuration imparts high reactivity, making it a potent acylating agent and a valuable monomer in polymer science.[4][5] The dual functionality of a reactive anhydride and a polymerizable vinyl group allows for its use in a wide array of applications, from the synthesis of specialty polymers and resins to its role as a crucial intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[4][6][7] In drug development, its ability to efficiently introduce the acryloyl group into molecules is leveraged for modifying active pharmaceutical ingredients (APIs) and developing advanced drug delivery systems.[5][6]

Chemical Structure and Bonding

The molecular formula of this compound is C₆H₆O₃, with a molecular weight of approximately 126.11 g/mol .[2][3][8] The molecule's reactivity is dictated by the electronic characteristics of its functional groups: the anhydride linkage and the two α,β-unsaturated carbonyl systems.

dot graph { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes for atoms C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.8!"]; H1b [label="H", pos="0.5,-0.8!"]; C2 [label="C", pos="0,1.2!"]; H2 [label="H", pos="-0.8,1.5!"]; C3 [label="C", pos="1.2,1.8!"]; O1 [label="O", pos="1.2,3!"]; O_bridge [label="O", pos="2.4,1.2!"]; C4 [label="C", pos="3.6,1.8!"]; O2 [label="O", pos="3.6,3!"]; C5 [label="C", pos="4.8,1.2!"]; H5 [label="H", pos="5.6,1.5!"]; C6 [label="C", pos="4.8,0!"]; H6a [label="H", pos="4.3,-0.8!"]; H6b [label="H", pos="5.3,-0.8!"];

// Double bonds C1 -- C2 [style=double]; C3 -- O1 [style=double]; C5 -- C6 [style=double]; C4 -- O2 [style=double];

// Single bonds C2 -- C3; C3 -- O_bridge; O_bridge -- C4; C4 -- C5; C1 -- H1a; C1 -- H1b; C2 -- H2; C5 -- H5; C6 -- H6a; C6 -- H6b; } dot Caption: Chemical structure of this compound (C₆H₆O₃).

The key structural features influencing its chemistry are:

-

Electrophilic Carbonyl Carbons: The carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them susceptible to nucleophilic attack, which is the basis for acylation reactions.

-

Good Leaving Group: The carboxylate anion (acrylate) that is formed upon nucleophilic attack is a relatively stable, resonance-stabilized leaving group, which drives the acylation reactions to completion.

-

Conjugated System: The C=C double bond is in conjugation with the C=O double bond. This electronic communication influences the reactivity of both the vinyl group in polymerization and the carbonyl group in acylation.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is highly soluble in many organic solvents but has limited solubility in water, with which it can react.[1] Due to its propensity to polymerize, it is typically supplied with an inhibitor such as 4-methoxyphenol (MEHQ).[6][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2051-76-5 | [1][2] |

| Molecular Formula | C₆H₆O₃ | [2][8] |

| Molecular Weight | 126.11 g/mol | [2][8] |

| Density | ~1.065 - 1.094 g/cm³ | [8][10] |

| Boiling Point | 85-86 °C at 17 mmHg | [10] |

| Melting Point | -20 °C | [10] |

| Flash Point | 72 - 85.7 °C | [8] |

| Refractive Index | ~1.438 - 1.444 | [6][10] |

| Storage | Refrigerated (2-8°C) under inert gas |[8][9][10] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic of the acryloyl group. It typically shows a complex multiplet pattern for the three vinyl protons (═CH₂ and ═CH) in the region of δ 6.0-6.5 ppm.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon (C=O) around δ 161 ppm and the vinyl carbons (C=C) between δ 127-135 ppm.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically found around 1750 cm⁻¹ and 1820 cm⁻¹. The C=C stretching vibration of the vinyl group is also observable.

Reactivity and Mechanistic Pathways

The chemistry of this compound is governed by two primary modes of reactivity: its function as an acylating agent and its ability to undergo polymerization.

Acylation via Nucleophilic Acyl Substitution

This compound is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols.[5][12] This reaction proceeds through a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the acrylate leaving group is eliminated, resulting in the formation of a new acylated product (an ester or amide) and acrylic acid as a byproduct.

dot graph { rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

reactant [label="{this compound | + R-OH (Alcohol)}"]; intermediate [label="{Tetrahedral Intermediate}"]; product [label="{Acrylate Ester | + Acrylic Acid}"];

reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Elimination of\nLeaving Group"]; } dot Caption: Generalized workflow of acylation using this compound.

This reactivity is harnessed in drug development and material science to introduce acrylic ester or acrylamide functionalities into molecules, which can then serve as handles for further modification or polymerization.[7][12] For instance, the methacrylation of chitosan using an anhydride improves its mucoadhesive properties for drug delivery applications.[12]

Polymerization

The vinyl groups in this compound can undergo radical polymerization. A unique characteristic is its tendency to form cyclic anhydrides upon polymerization, rather than producing crosslinked polymers.[3][9][13] This property is valuable for creating polymers with specific architectures, such as those used in specialty acrylic resins, coatings, and adhesives.[6][9][13]

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable tool for scientists and researchers.

-

Polymer Synthesis: It is a key monomer for producing functional polymers. These polymers are widely used in coatings, adhesives, and plastics due to their durability and excellent adhesion properties.[1][5] It is also used to synthesize materials for photoresists in electronics and high-refractive-index lens monomers.[6][7]

-

Organic Synthesis Intermediate: It serves as a powerful reagent for introducing the acryloyl group. This is crucial in the multi-step synthesis of fine chemicals, pesticides, and pharmaceutical intermediates.[4] For example, amide derivatives formed from reactions with amines can be intermediates for antiepileptic drugs.[7]

-

Drug Delivery and Biomaterials: The anhydride functionality allows for easy grafting onto materials containing hydroxyl and amine groups, such as polymers used in biomedical devices and drug delivery systems.[6] This surface functionalization can be used to modify the properties of materials to enhance biocompatibility or to attach therapeutic agents. The synthesis of anhydride prodrugs of carboxylic-acid-bearing drugs like ibuprofen has been explored to shield the acidic group and achieve sustained release.[14]

Experimental Protocol: Acylation of an Alcohol

This protocol provides a representative example of using this compound for the synthesis of an acrylic ester.

Objective: To synthesize benzyl acrylate from benzyl alcohol using this compound.

Materials:

-

This compound (stabilized)

-

Benzyl Alcohol

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[11]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Anhydride: Add this compound (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution to neutralize the acrylic acid byproduct and any excess anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl acrylate.

-

Purification: Purify the crude product via flash column chromatography if necessary to obtain the pure acrylic ester.

Safety and Handling

This compound is a corrosive and reactive chemical that requires careful handling.

-

Hazards: It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[8][10] It is sensitive to moisture and heat and should be stored under an inert atmosphere.[17][18] The inhibitor level should be monitored to prevent hazardous polymerization.[16]

Conclusion

This compound is a cornerstone reagent in modern organic and polymer chemistry. Its well-defined structure underpins a predictable yet powerful reactivity profile, making it an indispensable tool for acylating substrates and constructing novel polymer architectures. For professionals in drug development and material science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in creating innovative materials and therapeutic systems.

References

- 1. CAS 2051-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6O3 | CID 74919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2051-76-5 [smolecule.com]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. This compound (CAS 2051-76-5) - High-Purity Reagent [benchchem.com]

- 6. polysciences.com [polysciences.com]

- 7. chemicalsoft.co.jp [chemicalsoft.co.jp]

- 8. This compound | 2051-76-5 | FA166120 | Biosynth [biosynth.com]

- 9. This compound = 90 2051-76-5 [sigmaaldrich.com]

- 10. Cas 2051-76-5,this compound | lookchem [lookchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. Meththis compound - Wikipedia [en.wikipedia.org]

- 13. This compound | 2051-76-5 [chemicalbook.com]

- 14. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemos.de [chemos.de]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. This compound | 2051-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physical properties of acrylic anhydride (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Acrylic Anhydride

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 2051-76-5), focusing on its boiling point and density. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes technical data with practical, field-proven insights for the safe handling and effective application of this highly reactive monomer.

Introduction to this compound: A Reactive Building Block

This compound (C₆H₆O₃) is the anhydride of acrylic acid.[1] It serves as a valuable reagent in organic synthesis and polymer chemistry, primarily for the preparation of specialty acrylate and acrylamide monomers.[2][3] Its bifunctional nature allows it to be used for grafting onto materials containing hydroxyl and amine groups, enhancing properties like adhesion and crosslinking in coatings and biomedical materials.[3]

Given its high reactivity and propensity to polymerize, a thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its purification, handling, and application. Inconsistencies in these properties can indicate sample impurity or degradation, which can have profound impacts on experimental outcomes.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is crucial to note that properties such as boiling point are highly dependent on ambient pressure.

| Property | Value | Source(s) |

| CAS Number | 2051-76-5 | [4][5][6] |

| Molecular Formula | C₆H₆O₃ | [4][5][6] |

| Molecular Weight | 126.11 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Melting Point | -20 °C | [5] |

| Flash Point | 72 - 86 °C | [4][5] |

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a reactive compound like this compound, which can undergo polymerization at elevated temperatures, distillation under reduced pressure (vacuum distillation) is the standard method for purification. This avoids the high temperature required to boil the substance at atmospheric pressure.

The literature presents various boiling points measured at different pressures, highlighting this dependency.

| Boiling Point | Pressure | Source(s) |

| 203.8 °C | 760 mmHg (Atmospheric Pressure) | [4][6] |

| 97 °C | 35 mmHg | [7] |

| 85-86 °C | 17 mmHg | [2][5][8] |

| 58 °C | 17 mmHg | [9] |

| 67 °C | 10 mmHg | [10] |

Expert Insight: The significant reduction in boiling point under vacuum is the key to preserving the integrity of the monomer. The atmospheric boiling point of 203.8 °C is high enough to initiate rapid, potentially uncontrolled, polymerization. Therefore, purification or solvent removal should always be conducted under reduced pressure. The variation seen at 17 mmHg (85-86 °C vs. 58 °C) may be attributable to differences in measurement apparatus or sample purity. It is imperative for researchers to empirically determine the boiling point within their own setup.

In-Depth Analysis of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is an excellent indicator of purity. For this compound, reported values show slight variations, which can be attributed to differences in measurement temperature or the grade of the material.

| Density / Specific Gravity | Condition | Source(s) |

| 1.065 g/cm³ | Not Specified | [4][6] |

| 1.08 | Specific Gravity (20/20 °C) | [10] |

| 1.09 g/cm³ | Not Specified | [11] |

| 1.094 g/cm³ | Not Specified | [2][5][8] |

Expert Insight: The density values cluster around 1.06 to 1.09 g/cm³. The term "Specific Gravity (20/20)" indicates the density of the substance at 20 °C relative to the density of water at 20 °C. Since the density of water at this temperature is approximately 0.998 g/cm³, a specific gravity of 1.08 corresponds to a density of about 1.078 g/cm³. This precision is important for applications requiring exact volumetric dispensing. Any significant deviation from these values should prompt a purity analysis.

Experimental Verification Protocols

The following protocols outline standard laboratory procedures for the empirical determination of boiling point and density. These steps constitute a self-validating system to ensure the quality of the reagent before its use in critical applications.

Protocol 1: Boiling Point Determination via Vacuum Distillation

This method is ideal for verifying the boiling point of this compound at a specific reduced pressure.

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned just below the side arm leading to the condenser, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Add a small volume (e.g., 5-10 mL) of this compound to the round-bottom flask along with a magnetic stir bar. Causality: The stir bar ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings.

-

System Evacuation: Connect the apparatus to a vacuum pump via a cold trap and a manometer. Slowly and carefully evacuate the system to the desired pressure (e.g., 17 mmHg). Causality: A slow reduction in pressure prevents the sample from boiling too vigorously and being carried over into the condenser prematurely.

-

Heating: Begin stirring and gently heat the flask using a heating mantle.

-

Data Collection: Observe the temperature as the liquid begins to boil and a steady stream of condensate forms on the thermometer bulb and flows into the condenser. Record the temperature and the precise pressure from the manometer once they stabilize. This stable temperature is the boiling point at that pressure.

-

Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool before slowly reintroducing air to the apparatus.

Protocol 2: Density Determination via Pycnometer

A pycnometer (specific gravity bottle) is a flask with a precise, known volume used for measuring the density of liquids.

-

Pycnometer Preparation: Clean and thoroughly dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Water Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is V = (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, taking care to perform this in a fume hood. Stopper the pycnometer, dry the exterior, and weigh it (m₃). The mass of the this compound is (m₃ - m₁).

-

Calculation: The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical property verification of a newly acquired sample of this compound.

Caption: Workflow for the verification of this compound physical properties.

References

- 1. CAS 2051-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2051-76-5 [chemicalbook.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound | 2051-76-5 | FA166120 | Biosynth [biosynth.com]

- 5. Cas 2051-76-5,this compound | lookchem [lookchem.com]

- 6. This compound | 2051-76-5 [chemnet.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Pharmaceutical and chemical intermediates,CAS#:2051-76-5,丙烯酸酐,this compound [en.chemfish.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound | 2051-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 2051-76-5|this compound| SAGECHEM [sagechem.com]

An In-Depth Technical Guide to Acrylic Anhydride (CAS 2-051-76-5)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of acrylic anhydride. It moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, ensuring a deep, actionable understanding of this versatile chemical compound.

Introduction: The Dual-Reactivity of a Valuable Monomer

This compound (C₆H₆O₃) is a highly reactive organic compound notable for its dual functionality.[1] Structurally, it is the anhydride derived from acrylic acid, featuring two vinyl groups and a highly reactive anhydride linkage.[1] This unique arrangement makes it a valuable reagent in both polymer science and fine organic synthesis. It serves as a potent acylating agent for introducing the "acryloyl" functional group and as a monomer for creating specialty polymers and functional materials.[2][] Understanding its properties and reactivity is crucial for leveraging its full potential in laboratory and industrial settings.

Physicochemical & Spectroscopic Profile

Accurate identification and confirmation of purity are paramount. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2051-76-5 | [4] |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 85-86 °C at 17 mmHg | [6] |

| Melting Point | -20 °C | [6] |

| Density | ~1.094 g/mL | |

| Flash Point | 77 °C | [6] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂); reacts with water. | [1] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from moisture and light.[7][8] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Characteristic Signals | Source(s) |

| ¹H NMR (CDCl₃) | δ ~6.04 (m, =CH trans to C=O), ~6.14 (m, =CH gem to C=O), ~6.50 (d, =CH cis to C=O) ppm. | [5] |

| ¹³C NMR (CDCl₃) | δ ~127.4 (=CH₂), ~134.7 (=CH), ~161.2 (C=O) ppm. | [5] |

| FT-IR | Strong C=O stretching bands characteristic of an anhydride (~1750-1820 cm⁻¹), C=C stretching (~1635 cm⁻¹). | [9] |

Synthesis of this compound: A Validated Laboratory Protocol

This compound is not as commonly available as other anhydrides and is often synthesized in-situ or prepared as needed. A reliable method involves the reaction of acryloyl chloride with acrylic acid in the presence of a non-nucleophilic base.[5]

Rationale Behind the Synthesis

The core of this synthesis is a nucleophilic acyl substitution. The carboxylate anion of acrylic acid (formed by deprotonation with triethylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. Triethylamine serves as an essential HCl scavenger, driving the reaction to completion by neutralizing the acid byproduct, which would otherwise protonate the reactants and inhibit the reaction.[5] The choice of a non-nucleophilic base is critical to prevent it from competing with the acrylate nucleophile.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures and yields high-purity this compound.[5]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acrylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (1.0 eq) dropwise via the dropping funnel over 5-10 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.[5]

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours to ensure completion.[5]

-

Workup & Isolation:

-

Filter the reaction mixture through a fritted glass funnel to remove the triethylammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

-

Wash the organic layer twice with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by one wash with saturated brine (NaCl solution).[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Final Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield this compound as a light-yellow liquid, which can be used without further purification.[5] Typical yields range from 70-80%.[5]

Reactivity and Mechanistic Considerations

This compound's utility stems from its two primary modes of reactivity: acylation and polymerization.

Acylation Reactions

As an anhydride, it is a potent acylating agent, second only to acyl chlorides in reactivity.[10] It readily reacts with nucleophiles such as alcohols and amines to introduce the acryloyl moiety. This is particularly useful for functionalizing biomolecules, polymers, or surfaces.[2][11]

The mechanism involves the nucleophilic attack on one of the carbonyl carbons, followed by the departure of acrylate as a stable leaving group.

Polymerization

The vinyl groups of this compound can undergo polymerization, typically via free-radical mechanisms. Unlike bifunctional acrylates that lead to cross-linked networks, this compound polymerization often results in linear polymers containing cyclic anhydride units within the backbone.[][6] This property is exploited in the synthesis of reactive polymers that can be later functionalized by ring-opening the anhydride units.

Key Applications in Research and Development

Polymer Modification and Functionalization

A primary application is the modification of existing polymers or biomolecules. For instance, the methacrylation of chitosan using the analogous meththis compound has been shown to enhance its mucoadhesive properties for drug delivery systems.[11][12] Similarly, this compound can be used to graft acrylate groups onto hydroxyl- or amine-containing surfaces, preparing them for subsequent photopolymerization or other reactions.[2]

Specialty Monomer Synthesis

This compound is used to synthesize specialty acrylate and acrylamide monomers that may be difficult to prepare via direct esterification.[6] For example, it can react with sensitive or sterically hindered alcohols to form the corresponding acrylate esters under mild conditions.[6]

Adhesives, Coatings, and Resins

In materials science, this compound is used to formulate advanced adhesives, coatings, and resins.[2][13] Its ability to react with surfaces enhances adhesion, and its polymerizable nature contributes to the formation of durable, cross-linked networks.[2]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper safety protocols when working with this compound.

-

Hazards: this compound is corrosive and causes severe skin burns and serious eye damage.[7][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[14] It is also moisture-sensitive and can react exothermically with water.[1][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7][15]

-

Handling: Use only in a well-ventilated area.[7] Avoid breathing vapors. Keep the container tightly closed when not in use.[7] It should be stored in a corrosive-resistant container.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances like water, strong acids, strong bases, and oxidizing agents.[7][8] The material is often supplied with a polymerization inhibitor like MEHQ (monomethyl ether hydroquinone).[16]

-

Spills and Waste: In case of a spill, absorb with an inert material like sand or vermiculite and place it in a suitable container for hazardous waste disposal.[7][15] Do not let the product enter drains.[7] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent whose dual reactivity makes it an invaluable tool in both polymer chemistry and organic synthesis. Its ability to act as both an acylating agent and a polymerizable monomer allows for the creation of a wide range of functional materials, from modified biopolymers to high-performance industrial resins. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is essential for any researcher aiming to harness its synthetic potential safely and effectively.

References

- 1. CAS 2051-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. polysciences.com [polysciences.com]

- 4. This compound | C6H6O3 | CID 74919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 2051-76-5 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. biosynth.com [biosynth.com]

- 9. IR and NMR spectroscopy | PPTX [slideshare.net]

- 10. acechemistry.co.uk [acechemistry.co.uk]

- 11. Meththis compound - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. chemicalsoft.co.jp [chemicalsoft.co.jp]

- 14. synquestlabs.com [synquestlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound = 90 2051-76-5 [sigmaaldrich.com]

Synthesis of Acrylic Anhydride from Acrylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylic anhydride is a highly reactive and versatile monomer used in the synthesis of specialty polymers, resins, and as a functionalizing agent for various materials.[1][2] Its utility in biomedical applications, coatings, and adhesives stems from the reactivity of the anhydride group, which readily participates in reactions with hydroxyl and amino moieties.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to this compound from acrylic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. We will delve into established methods, including the use of dehydrating agents like acetic anhydride, the acyl chloride route, and other notable approaches, offering field-proven insights to ensure successful and safe synthesis in a laboratory setting.

Introduction: The Significance of this compound

This compound serves as a crucial building block in polymer chemistry and materials science. Its bifunctional nature, possessing both a polymerizable acrylate group and a reactive anhydride, allows for the creation of functional polymers with tailored properties. Applications are diverse, ranging from the development of advanced adhesives and durable coatings to the surface functionalization of bioactive materials for drug delivery systems.[2] The ability of the anhydride moiety to react with nucleophiles like alcohols and amines provides a straightforward method for grafting acrylic functionality onto various substrates.[2][3] This guide aims to equip researchers with the necessary knowledge to synthesize this valuable compound efficiently and safely.

Core Synthesis Methodologies

The synthesis of this compound from acrylic acid primarily involves the dehydration of two molecules of acrylic acid. This can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Dehydration using Acetic Anhydride (Transanhydridification)

This is a widely employed method that relies on an equilibrium-driven reaction between acrylic acid and acetic anhydride.[4][5][6] The reaction proceeds by forming a mixed anhydride intermediate, which then reacts with another molecule of acrylic acid to yield this compound and acetic acid.[7]

Causality Behind Experimental Choices:

The core principle of this method is Le Chatelier's principle. To drive the reaction towards the formation of this compound, the acetic acid by-product must be continuously removed from the reaction mixture.[5][8] This is typically achieved through distillation, often under reduced pressure, taking advantage of the lower boiling point of acetic acid compared to the other components.[4][7]

Reaction Mechanism:

The reaction is generally understood to proceed in two reversible steps:

-

Formation of the Mixed Anhydride: Acrylic Acid + Acetic Anhydride ⇌ Acrylic Acetic Mixed Anhydride + Acetic Acid

-

Formation of this compound: Acrylic Acetic Mixed Anhydride + Acrylic Acid ⇌ this compound + Acetic Acid

dot graph "Transanhydridification_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes AA1 [label="Acrylic Acid", fillcolor="#F1F3F4"]; Ac2O [label="Acetic Anhydride", fillcolor="#F1F3F4"]; MixedAnhydride [label="Acrylic Acetic\nMixed Anhydride", fillcolor="#FBBC05"]; HAc1 [label="Acetic Acid", fillcolor="#EA4335"]; AA2 [label="Acrylic Acid", fillcolor="#F1F3F4"]; AcrylicAnhydride [label="this compound", fillcolor="#34A853"]; HAc2 [label="Acetic Acid\n(Removed)", fillcolor="#EA4335"];

// Edges AA1 -> MixedAnhydride; Ac2O -> MixedAnhydride; MixedAnhydride -> HAc1; MixedAnhydride -> AcrylicAnhydride; AA2 -> AcrylicAnhydride; AcrylicAnhydride -> HAc2;

{rank=same; AA1; Ac2O;} {rank=same; MixedAnhydride; AA2;} {rank=same; AcrylicAnhydride;} {rank=same; HAc1; HAc2;} } caption: "Transanhydridification of Acrylic Acid."

Critical Parameters:

-

Molar Ratio: The molar ratio of acrylic acid to acetic anhydride is a key parameter, with ratios typically ranging from 1.5 to 2.2.[4][5][8]

-

Temperature and Pressure: The reaction is conducted at elevated temperatures (85-95°C) and under reduced pressure (e.g., 100 mmHg) to facilitate the removal of acetic acid.[4]

-

Polymerization Inhibitors: Due to the inherent instability of acrylic acid and its anhydride at elevated temperatures, the use of polymerization inhibitors is crucial.[8][9] Common inhibitors include phenothiazine and copper sulfate.[4]

The Acryloyl Chloride Route

This method involves the reaction of acryloyl chloride with acrylic acid in the presence of a base, typically a tertiary amine like triethylamine.[10] This is a high-yield and relatively fast method for laboratory-scale synthesis.

Causality Behind Experimental Choices:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acrylic acid, deprotonated by the triethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The triethylamine serves as a scavenger for the hydrochloric acid by-product, forming triethylammonium chloride, which precipitates out of the reaction mixture, driving the reaction to completion.[10]

dot graph "Acyl_Chloride_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Acrylic Acid", fillcolor="#F1F3F4"]; TEA [label="Triethylamine", fillcolor="#F1F3F4"]; AcrylateAnion [label="Acrylate Anion", fillcolor="#FBBC05"]; TEA_HCl [label="Triethylammonium\nChloride (ppt)", fillcolor="#EA4335"]; AcylChloride [label="Acryloyl Chloride", fillcolor="#F1F3F4"]; AcrylicAnhydride [label="this compound", fillcolor="#34A853"];

// Edges AA -> AcrylateAnion [label="+"]; TEA -> AcrylateAnion; AcrylateAnion -> AcrylicAnhydride [label="+"]; AcylChloride -> AcrylicAnhydride; AcrylateAnion -> TEA_HCl [style=dashed]; } caption: "Synthesis via the Acyl Chloride Route."

Methods Utilizing Phosgene or its Derivatives

Phosgene and its less hazardous derivatives like diphosgene can be used as coupling agents for the synthesis of anhydrides from carboxylic acids.[11] While effective, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures.[12] The reaction of acrylic acid with phosgene can produce acryloyl chloride as an intermediate, which then reacts with another molecule of acrylic acid.[13]

Other Synthetic Approaches

-

Reaction with Di-tert-butyl dicarbonate (Boc₂O): This method provides a mild and efficient route to this compound. The reaction is often catalyzed by a mild Lewis acid, such as magnesium chloride.[14]

-

Reaction with Acetylene and Nickel Carbonyl: A patented process describes the preparation of this compound by reacting acrylic acid, acetylene, and nickel carbonyl in an inert solvent.[9] This method is noted for its high yields and use of inexpensive raw materials.[9]

Experimental Protocols

Protocol for Synthesis via the Acyl Chloride Route

This protocol is adapted from a procedure reported to yield 70-80% of this compound.[10]

Materials:

-

Acrylic acid

-

Acryloyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add acryloyl chloride (1.0 eq) dropwise to the cooled solution over 5 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Filter the resulting precipitate of triethylammonium chloride using a fritted glass filter.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer twice with a saturated aqueous NaHCO₃ solution and once with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation to obtain this compound as a light yellow liquid.[10]

Protocol for Synthesis via Transanhydridification

This protocol is based on a patented industrial process.[4]

Materials:

-

Acrylic acid

-

Acetic anhydride

-

Polymerization inhibitors (e.g., copper sulfate, phenothiazine)

Procedure:

-

Charge a reaction vessel equipped with a stirrer and a distillation column with acrylic acid and acetic anhydride in a molar ratio of 1.5:1.

-

Add polymerization inhibitors (e.g., 500 ppm each of copper sulfate and phenothiazine).

-

Heat the reaction mixture to 85°C while stirring and apply a vacuum of 100 mmHg.

-

Continuously remove the acetic acid by-product by distillation over 5 hours, gradually increasing the temperature to 95°C.

-

After the reaction is complete, purify the this compound by fractional distillation under reduced pressure (e.g., 76°C at 20 mmHg).[4]

Purification and Characterization

Purification Techniques

-

Distillation: Vacuum distillation is the primary method for purifying this compound, especially in the transanhydridification process, to separate it from unreacted starting materials and by-products.[4]

-

Aqueous Workup: For the acyl chloride route, an aqueous workup with a mild base like sodium bicarbonate is used to remove acidic impurities.[10][15] It is crucial to perform these washes quickly and at low temperatures to minimize hydrolysis of the anhydride product.[15]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety.[16][17]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[18][19]

-

Moisture Sensitivity: this compound reacts with water, so it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.[3]

-

Spill and Waste Management: In case of a spill, use an inert absorbent material for containment.[17] Dispose of all chemical waste in accordance with institutional and local regulations.

-

Fire Safety: this compound is a combustible liquid.[17] Keep it away from heat, sparks, and open flames.[19][20]

Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[17] |

| H315 | Causes skin irritation.[1] |

| H317 | May cause an allergic skin reaction.[1] |

| H319 | Causes serious eye irritation.[1] |

| H332 | Harmful if inhaled.[17] |

| H335 | May cause respiratory irritation.[1] |

Conclusion

The synthesis of this compound from acrylic acid can be successfully achieved through various methods, with the transanhydridification and acyl chloride routes being the most common and well-documented. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. This guide provides a solid foundation for researchers to confidently approach the synthesis of this compound in their laboratories.

References

- 1. This compound | 2051-76-5 [chemicalbook.com]

- 2. polysciences.com [polysciences.com]

- 3. Meththis compound - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US7074957B2 - Process for preparing (meth)this compound - Google Patents [patents.google.com]

- 6. KR100570942B1 - Process for preparing meththis compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ES2253498T3 - this compound PREPARATION PROCEDURE (MET). - Google Patents [patents.google.com]

- 9. US2738368A - Preparation of this compound - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 13. US3962326A - Process for the manufacture of carboxylic acid chlorides - Google Patents [patents.google.com]

- 14. ssuchy.eu [ssuchy.eu]

- 15. benchchem.com [benchchem.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. benchchem.com [benchchem.com]

- 18. chemos.de [chemos.de]

- 19. scipoly.com [scipoly.com]

- 20. trc-corp.com [trc-corp.com]

The Dual Reactivity of Acrylic Anhydride: A Technical Guide to Nucleophilic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylic anhydride stands as a versatile and highly reactive bifunctional monomer, offering a unique combination of an electrophilic anhydride moiety and a reactive α,β-unsaturated system. This dual reactivity allows for a rich and diverse range of chemical transformations, primarily through nucleophilic attack. This in-depth technical guide provides a comprehensive exploration of the reaction mechanisms of this compound with various nucleophiles. We will delve into the nuances of nucleophilic acyl substitution and conjugate (Michael) addition, offering insights into the factors governing pathway selection. This document aims to serve as a foundational resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development, enabling the strategic application of this compound in the synthesis of advanced materials and complex molecular architectures.

Introduction: The Electrophilic Nature of this compound

This compound, with the chemical formula C6H6O3, is a potent acylating agent and a key monomer in polymer science.[1] Its reactivity stems from two key structural features:

-

The Anhydride Group: The two carbonyl carbons of the anhydride are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them susceptible to attack by a wide range of nucleophiles in a process known as nucleophilic acyl substitution.[2][3]

-

The α,β-Unsaturated System: The carbon-carbon double bond is conjugated with a carbonyl group, rendering the β-carbon electrophilic. This allows for 1,4-conjugate addition, commonly referred to as the Michael addition reaction.[4][5]

This duality in reactivity makes this compound a valuable building block for creating a variety of functionalized molecules, from specialty acrylates and acrylamides to complex polymer architectures.[6][7][8]

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most common reaction of this compound involves nucleophilic acyl substitution at one of the carbonyl carbons.[2][3] This pathway is favored by strong nucleophiles and is the basis for the synthesis of a wide array of acrylic acid derivatives. The general mechanism proceeds through a tetrahedral intermediate.[9][10]

Reaction with O-Nucleophiles: Alcohols and Water

Alcohols (Alcoholysis): The reaction of this compound with alcohols yields acrylic esters and acrylic acid as a byproduct.[2][11][12] This reaction is a cornerstone for the synthesis of acrylate monomers, which are fundamental in the polymer industry.[13]

The mechanism involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating a carboxylate anion (the leaving group) and forming the ester.[2][12] A subsequent proton transfer step yields the final products.

Caption: General mechanism of alcoholysis of this compound.

Water (Hydrolysis): In the presence of water, this compound readily hydrolyzes to form two equivalents of acrylic acid.[2] This reaction is often an undesirable side reaction and highlights the need for anhydrous conditions when performing reactions with this compound. The mechanism is analogous to that of alcoholysis, with water acting as the nucleophile.

Reaction with N-Nucleophiles: Amines

Amines (Aminolysis): Primary and secondary amines react rapidly with this compound to form N-substituted acrylamides and an acrylate salt of the amine.[2][14][15] This reaction is a highly efficient method for the synthesis of acrylamides, which are important monomers for the production of polyacrylamides.

The mechanism follows the nucleophilic acyl substitution pathway, where the nitrogen atom of the amine attacks a carbonyl carbon.[2][9][10] The resulting tetrahedral intermediate collapses, expelling an acrylate anion. A final proton transfer from the protonated amide to the acrylate anion yields the acrylamide and acrylic acid.

Caption: General mechanism of aminolysis of this compound.

Reaction with S-Nucleophiles: Thiols

Thiols can also react with this compound via nucleophilic acyl substitution to form thioacrylates.[16] The reaction mechanism is analogous to that of alcohols and amines, with the sulfur atom of the thiol acting as the nucleophile.[17] These reactions are often reversible and can be influenced by catalysts.[16][18]

Michael Addition: A Competing Pathway

While nucleophilic acyl substitution is the predominant reaction, the α,β-unsaturated nature of this compound allows for a competing 1,4-conjugate addition, or Michael addition, especially with softer nucleophiles under specific conditions.[4][5][19]

In this reaction, the nucleophile adds to the β-carbon of the acrylic system, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct. This pathway is particularly relevant in polymerization reactions and for the synthesis of β-substituted propanoic acid derivatives.[4]

Caption: General mechanism of Michael addition to this compound.

The competition between nucleophilic acyl substitution and Michael addition is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent), and the presence of catalysts. Generally, hard nucleophiles (like amines and alkoxides) tend to favor acyl substitution, while softer nucleophiles (like thiols and enolates) can undergo Michael addition.

Polymerization of this compound

This compound can undergo polymerization through its vinyl group, a process that is often initiated by free radicals.[20] Interestingly, it typically forms cyclic anhydrides upon polymerization and does not lead to crosslinked polymers.[6][7][8] This cyclopolymerization is a key feature of its polymeric behavior.[20] To prevent premature polymerization during synthesis or storage, inhibitors such as hydroquinone are often added.[8][21]

Experimental Protocols

General Procedure for Acylation of an Alcohol

This protocol is a general guideline for the synthesis of an acrylate ester from an alcohol and this compound.

-

To a solution of the alcohol in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (typically 1.0-1.2 equivalents).

-

The reaction can be performed at room temperature, but cooling may be necessary for highly reactive alcohols to control the exotherm.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove the acrylic acid byproduct, followed by a brine wash.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude acrylate ester.

-

Further purification can be achieved by column chromatography or distillation.

General Procedure for the Synthesis of an N-Substituted Acrylamide

This protocol outlines the synthesis of an acrylamide from an amine and this compound.

-

Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane or THF in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for a specified period (monitoring by TLC is recommended).

-

The reaction mixture is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

-

The organic phase is dried over an anhydrous drying agent, filtered, and concentrated in vacuo.

-

The resulting crude acrylamide can be purified by recrystallization or column chromatography.

Summary of Reactivity

| Nucleophile | Primary Reaction Pathway | Product(s) | Key Considerations |

| Alcohols (R-OH) | Nucleophilic Acyl Substitution | Acrylate Ester, Acrylic Acid | Anhydrous conditions are crucial.[2] |

| Water (H₂O) | Nucleophilic Acyl Substitution | Acrylic Acid (2 eq.) | Often an undesirable side reaction.[2] |

| Amines (R₂NH) | Nucleophilic Acyl Substitution | N-substituted Acrylamide, Ammonium Acrylate | Highly efficient and generally fast reaction.[2][14] |

| Thiols (R-SH) | Nucleophilic Acyl Substitution / Michael Addition | Thioacrylate / Michael Adduct | Reaction can be reversible; pathway depends on conditions.[16][17] |

| Enolates | Michael Addition | 1,5-Dicarbonyl Compound | Classic Michael donor.[4][5] |

Conclusion

This compound's unique bifunctionality makes it a powerful and versatile reagent in organic synthesis and polymer chemistry. A thorough understanding of its reactivity towards various nucleophiles, particularly the interplay between nucleophilic acyl substitution and Michael addition, is paramount for its effective utilization. This guide has provided a detailed overview of these reaction mechanisms, offering a foundation for researchers to design and execute synthetic strategies that leverage the full potential of this valuable chemical building block. The provided protocols serve as a starting point for the development of robust and efficient synthetic methodologies for the preparation of a wide range of acrylic derivatives and polymers.

References

- 1. This compound (CAS 2051-76-5) - High-Purity Reagent [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. specialchem.com [specialchem.com]

- 7. This compound | 2051-76-5 [chemicalbook.com]

- 8. This compound = 90 2051-76-5 [sigmaaldrich.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. reactionweb.io [reactionweb.io]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemicalsoft.co.jp [chemicalsoft.co.jp]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US2738368A - Preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Fingerprinting of Acrylic Anhydride: A Guide to NMR and IR Analysis

Introduction

Acrylic anhydride ((CH₂=CHCO)₂O), a highly reactive α,β-unsaturated anhydride, serves as a critical building block and crosslinking agent in polymer synthesis and various chemical transformations. Its bifunctional nature, combining the reactivity of an anhydride with the polymerizable vinyl groups, makes it a molecule of significant interest to researchers in materials science and synthetic chemistry. A thorough understanding of its molecular structure is paramount for predicting its reactivity, controlling polymerization kinetics, and ensuring the quality of resulting materials. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of its spectra, underpinned by the principles of chemical structure and bonding, and provide field-proven protocols for obtaining high-quality data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of its symmetric structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is deceptively simple, yet rich with information regarding the electronic environment of the vinyl protons. Due to the molecule's symmetry, only one set of signals is observed for the two equivalent acrylic moieties. The spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), displays a characteristic pattern for a terminal vinyl group.[1]

The vinyl region reveals three distinct multiplets corresponding to the three non-equivalent protons on the double bond.[1][2] These protons, labeled Hₐ, Hₑ, and Hₑ' for clarity in the diagram below, exhibit complex splitting patterns due to geminal, cis, and trans couplings.

Diagram 1: Molecular Structure and ¹H NMR Assignments for this compound

A representative structure of this compound with protons labeled for NMR discussion.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Hₐ | ~6.53 | dd | Jtrans = 17.1, Jcis = 10.2 | Proton on Cα, trans to the carbonyl group |

| Hₑ | ~6.18 | dd | Jtrans = 17.1, Jgem = 1.0 | Terminal vinyl proton, trans to Hₐ |

| Hₑ' | ~6.07 | dd | Jcis = 10.2, Jgem = 1.0 | Terminal vinyl proton, cis to Hₐ |

Data sourced from ChemicalBook and Smolecule.[1][2]

The downfield chemical shifts of all vinyl protons are a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl group. The proton Hₐ, being directly attached to the carbon bearing the carbonyl, experiences the strongest deshielding and thus resonates at the lowest field. The magnitudes of the coupling constants are diagnostic: the large trans coupling (~17 Hz) and the smaller cis coupling (~10 Hz) are characteristic of terminal alkenes, while the very small geminal coupling (~1 Hz) is also typical.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Anhydride) | ~165-170 | The carbonyl carbon of an anhydride is highly deshielded due to the electronegativity of the two adjacent oxygen atoms. This range is typical for anhydride carbonyls.[3] |

| =CH (α-carbon) | ~130-135 | The α-carbon of the vinyl group is deshielded by the carbonyl group. Data from acrylic acid shows this carbon at approximately 130 ppm.[4] |

| =CH₂ (β-carbon) | ~128-133 | The terminal vinyl carbon is also in the alkene region of the spectrum. |

The carbonyl carbon signal is expected to be the most downfield due to its direct attachment to two oxygen atoms. The two vinyl carbons will appear in the typical alkene region of the spectrum. The α-carbon is generally slightly more deshielded than the β-carbon in α,β-unsaturated systems.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the vibrations of the anhydride and vinyl moieties.

The most prominent and diagnostic feature in the IR spectrum of an anhydride is the pair of strong carbonyl (C=O) stretching bands.[5] This arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1850 - 1800 | Strong | Asymmetric C=O Stretch | Anhydride |

| ~1775 - 1750 | Strong | Symmetric C=O Stretch | Anhydride |

| ~1634 | Medium | C=C Stretch | Alkene |

| ~1300 - 1000 | Strong | -CO-O-CO- Stretch | Anhydride |

| ~996 | Medium | =C-H Bend (out-of-plane) | Alkene |

Data sourced from Smolecule and Proprep.[1][5]

The presence of two distinct, intense carbonyl peaks is a definitive indicator of an anhydride functional group.[6] The C=C stretching vibration appears in the expected region for an alkene, and its conjugation with the carbonyl group can influence its exact position and intensity. The strong and broad absorption in the 1300-1000 cm⁻¹ region is characteristic of the C-O-C stretching of the anhydride linkage.[1]

Part 3: Experimental Protocols

The reactive and moisture-sensitive nature of this compound necessitates careful sample handling and preparation to obtain high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Rationale: The choice of a deuterated solvent is critical to avoid large interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound.[6] The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, particularly for ¹³C NMR which is inherently less sensitive.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure all glassware (NMR tube, vial, pipette) is scrupulously clean and oven-dried to remove any traces of water, which can hydrolyze the anhydride.

-

In a dry nitrogen atmosphere or glovebox, accurately weigh approximately 10-20 mg of this compound into a small, dry vial for ¹H NMR (20-50 mg for ¹³C NMR).[6]

-

Add approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a clean, dry Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. A relaxation delay of 1-2 seconds is usually sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Diagram 2: Workflow for NMR Spectroscopic Analysis

A streamlined workflow for the NMR analysis of this compound.

FTIR Spectroscopy Protocol

Rationale: For liquid samples like this compound, Attenuated Total Reflectance (ATR) is often the preferred FTIR technique over traditional transmission methods. ATR requires minimal sample preparation, uses a very small amount of sample, and is easy to clean, which is advantageous for a reactive substance.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The standard mid-IR range is 4000-400 cm⁻¹.[7]

-

-

Post-Analysis:

-

Thoroughly clean the ATR crystal immediately after the measurement using a tissue and an appropriate solvent to prevent any reaction or residue buildup.

-

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a comprehensive structural characterization. ¹H NMR confirms the vinyl proton arrangement and their electronic environment through chemical shifts and coupling constants. While experimental ¹³C NMR data is sparse, logical predictions based on analogous structures provide a reliable framework for spectral assignment. IR spectroscopy offers a rapid and definitive confirmation of the key anhydride and alkene functional groups through their characteristic vibrational frequencies. The protocols outlined herein provide a robust methodology for researchers to obtain high-fidelity spectroscopic data, which is essential for quality control, reaction monitoring, and advancing the application of this versatile monomer.

References

- 1. hmdb.ca [hmdb.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. drawellanalytical.com [drawellanalytical.com]

Commercial production methods for acrylic anhydride

An In-Depth Technical Guide to the Commercial Production of Acrylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((CH₂=CHCO)₂O) is a highly reactive monomer and a pivotal reagent in organic synthesis. Its utility in the production of specialty polymers, performance coatings, adhesives, and as an intermediate in the pharmaceutical and fine chemical industries underscores the need for efficient and scalable manufacturing processes.[1][2] This guide provides a comprehensive technical overview of the core commercial production methods for this compound, grounded in established chemical engineering principles and validated by patent literature and scientific research. We will dissect the primary synthesis routes, including the prevalent acetic anhydride exchange method and the high-yield acetylene carbonylation process. The discussion extends to critical downstream operations such as purification and stabilization, offering field-proven insights into overcoming challenges like polymerization. Detailed protocols, comparative data, and process flow diagrams are presented to equip researchers and development professionals with a thorough understanding of the industrial landscape of this compound synthesis.

Introduction: The Chemical and Commercial Landscape of this compound

This compound, systematically named prop-2-enoyl prop-2-enoate, is the acid anhydride of acrylic acid.[3] It is a colorless to pale yellow liquid characterized by a pungent odor and high reactivity, stemming from both the anhydride functionality and the two vinyl groups.[3] This dual reactivity makes it an excellent agent for introducing the acryloyl group into various molecules, a process known as acrylation.

Its primary commercial value lies in its role as a monomer and crosslinking agent in polymer synthesis.[2] It is used to create specialty acrylic resins, modify polymer surfaces, and enhance the performance characteristics—such as adhesion and durability—of coatings and composites.[1] In the realm of fine chemicals and pharmaceuticals, it serves as a powerful reagent for the synthesis of complex acrylates and acrylamides.[2] Given its propensity to hydrolyze in the presence of moisture and to polymerize, often spontaneously at elevated temperatures, its commercial production requires carefully controlled processes and robust stabilization strategies.[3][4]

Core Commercial Synthesis Routes

The industrial production of this compound is dominated by a few key methodologies, each with distinct advantages concerning raw material cost, process efficiency, and product purity.

Method 1: Trans-Anhydride Formation with Acetic Anhydride

This is arguably the most common and well-established commercial route, relying on an equilibrium reaction between acrylic acid and acetic anhydride.[5][6]

Chemical Principle: The reaction is a reversible acyl exchange process:

2 CH₂=CHCOOH + (CH₃CO)₂O ⇌ (CH₂=CHCO)₂O + 2 CH₃COOH (Acrylic Acid + Acetic Anhydride ⇌ this compound + Acetic Acid)

To drive the reaction toward the formation of this compound, the acetic acid by-product must be continuously removed from the reaction medium.[5] This is typically achieved through reactive distillation, where the more volatile acetic acid is distilled off as it is formed.

Process Workflow: A batch or semi-batch process is common.[5] The reactor, typically glass-lined or stainless steel, is charged with acrylic acid, acetic anhydride, and one or more polymerization inhibitors.[7] The mixture is heated under reduced pressure. As acetic acid forms, it is vaporized and removed via a distillation column, shifting the equilibrium to the right.

A significant innovation in this process involves a semi-batch operation where the volume of the removed acetic acid is replaced by fresh acetic anhydride and/or acrylic acid.[5] This technique, described in patent literature, allows for a substantial increase in the production capacity of a given reactor volume.[5]

Fig. 1: Acetic Anhydride Exchange Process Workflow.

Key Process Parameters:

| Parameter | Typical Value | Rationale |

|---|---|---|